2-(3-Pentanyloxy)pyridine
Description
Properties
CAS No. |
551945-15-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-pentan-3-yloxypyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(4-2)12-10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
DZNJJGQVWVHLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Hydroxy-pyridine derivative : Typically, 2-hydroxypyridine or a protected form such as an O-benzylated pyridine derivative is used as the starting nucleophile.
- Pentanyl alkylating agent : 3-pentanyl bromide, chloride, or iodide serves as the electrophile for the ether formation.
General Synthetic Route
The preparation involves the following main steps:
Selective Hydrolysis or Deprotection of O-protected Pyridine
For example, if the hydroxy group on the pyridine is protected as an O-benzyl ether, selective debenzylation is performed by refluxing with a mixture of ethanol and concentrated hydrochloric acid, followed by neutralization and extraction to yield the free hydroxy-pyridine intermediate.O-Alkylation Reaction
The free hydroxy-pyridine is then subjected to alkylation with the pentanyl halide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone or dimethylformamide (DMF). The reaction is typically refluxed for several hours (e.g., 10 hours) to ensure complete conversion.Workup and Purification
After completion, the reaction mixture is concentrated, extracted with an organic solvent (e.g., dichloromethane), washed with aqueous base and brine, dried over anhydrous sodium sulfate, and evaporated to dryness. The crude product is then purified by column chromatography or recrystallization.
Representative Procedure Example
- A solution of N-(3-hydroxy-4-methoxyphenylethyl)phenylacetamide (hydroxy-pyridine analogue) (1.29 mmol) is refluxed with iodoethane (2.5 mmol) and anhydrous potassium carbonate (2.9 mmol) in dry acetone (10 mL) for 10 hours.
- The reaction mixture is concentrated, dissolved in dichloromethane, washed with 5% aqueous sodium hydroxide, brine, and water, dried, and evaporated to yield the O-alkylated amide.
- This method can be adapted for the preparation of 2-(3-pentanyloxy)pyridine by using 3-pentanyl halide as the alkylating agent under similar conditions.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Debenzylation (if applicable) | EtOH/HCl (conc.), reflux | 4 hours | ~97 | Selective hydrolysis of O-benzyl group |
| O-Alkylation | 3-Pentanyl halide, K2CO3, dry acetone, reflux | 10 hours | 60-70 | Alkylation of hydroxy-pyridine |
| Workup | Extraction, washing, drying | — | — | Standard organic workup |
| Purification | Column chromatography or recrystallization | — | — | Purity confirmed by NMR and MS |
Analytical Characterization and Research Findings
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of the pentanyloxy substituent on the pyridine ring. Characteristic shifts include signals for the methylene and methyl groups of the pentanyl chain and the aromatic protons of pyridine.
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of 2-(3-pentanyloxy)pyridine, confirming successful synthesis.
- Yields and Purity : Typical isolated yields range from 60% to 70% after purification, consistent with etherification reactions of this type.
- Reaction Selectivity : The alkylation proceeds selectively at the hydroxy group without affecting the pyridine nitrogen, under mild basic conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pentanyloxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Bases such as potassium carbonate, sodium hydride, and catalysts like palladium in organic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Pentanyloxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Pentanyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-(3-Pentanyloxy)pyridine with key analogs based on substituent type, molecular weight, and physical properties:
Key Observations :
- Substituent Effects : Alkoxy groups (e.g., pentyloxy, benzyloxy) increase molecular weight and hydrophobicity compared to alkyl or halogenated derivatives. The pentyloxy group in 2-(3-Pentanyloxy)pyridine likely enhances lipid solubility, which could influence bioavailability .
- Reactivity : Chloromethyl-substituted pyridines (e.g., 2-(Chloromethyl)pyridine HCl) exhibit higher reactivity, enabling alkylation reactions, whereas alkoxy-substituted derivatives are more stable .
Insights :
Biological Activity
2-(3-Pentanyloxy)pyridine is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with 2-(3-Pentanyloxy)pyridine, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
2-(3-Pentanyloxy)pyridine is characterized by a pyridine ring substituted with a pentanyloxy group at the 2-position. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that various pyridine derivatives exhibit significant antimicrobial properties. The introduction of alkoxy groups, such as the pentanyloxy group in 2-(3-Pentanyloxy)pyridine, may enhance these effects. For instance, a study found that similar compounds showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-(3-Pentanyloxy)pyridine could also possess similar properties.
| Compound | Activity | Reference |
|---|---|---|
| 2-(3-Pentanyloxy)pyridine | Potential antimicrobial | |
| Other pyridine derivatives | Antibacterial against E. coli and S. aureus |
Anticancer Activity
Pyridine derivatives have been explored for their anticancer potential due to their ability to interact with various biological targets. Preliminary findings suggest that 2-(3-Pentanyloxy)pyridine may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in MCF-7 cells | |
| Mechanistic study | Inhibition of tubulin polymerization |
Anti-inflammatory Activity
The anti-inflammatory properties of pyridine derivatives are well-documented. Research indicates that compounds similar to 2-(3-Pentanyloxy)pyridine can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases.
| Compound | Activity | Reference |
|---|---|---|
| 2-(3-Pentanyloxy)pyridine | Inhibits TNF-α production | |
| Other derivatives | Reduces IL-6 levels in vitro |
Case Studies
A notable case study involved the synthesis and evaluation of various substituted pyridines, including 2-(3-Pentanyloxy)pyridine. Researchers observed that specific substitutions significantly enhanced biological activity compared to unsubstituted compounds.
Case Study Overview
- Objective : To evaluate the biological activities of various pyridine derivatives.
- Methodology : Synthesis followed by biological assays (antimicrobial, anticancer).
- Results : 2-(3-Pentanyloxy)pyridine exhibited enhanced activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
